6-Bromo-3'-nitroflavone

GABA-A Receptor Benzodiazepine Binding Site Subtype Selectivity

6-Bromo-3'-nitroflavone is a selective high-affinity ligand for central BDZ-Rs, with 31-fold higher affinity for omega1 subtypes (IC50 31 nM) than 6-bromoflavone. Its partial agonist profile (126-138% GABA potentiation) avoids sedation, amnesia, and myorelaxation at anxiolytic doses (0.01-1 mg/kg), ensuring clean behavioral readouts. It resolves two distinct cortical binding populations (Ki 1.2 and 15.5 nM), unmatched by diazepam. Choose this probe for target-specific neuroscience studies.

Molecular Formula C₁₅H₈BrNO₄
Molecular Weight 346.13
CAS No. 187932-50-9
Cat. No. B1146107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3'-nitroflavone
CAS187932-50-9
Synonyms6-Bromo-2-(3-nitrophenyl)-4H-1-benzopyran-4-one
Molecular FormulaC₁₅H₈BrNO₄
Molecular Weight346.13
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C15H8BrNO4/c16-10-4-5-14-12(7-10)13(18)8-15(21-14)9-2-1-3-11(6-9)17(19)20/h1-8H
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3'-nitroflavone (CAS 187932-50-9) Procurement Overview: A Synthetic Flavonoid with Quantifiable Benzodiazepine Receptor Subtype Selectivity


6-Bromo-3'-nitroflavone (CAS 187932-50-9) is a synthetic flavone derivative that acts as a selective, high-affinity ligand for central benzodiazepine receptors (BDZ-Rs) [1][2]. It is chemically defined as 6-bromo-2-(3-nitrophenyl)-4H-chromen-4-one, with the molecular formula C15H8BrNO4 and a molecular weight of 346.13 g/mol . This compound is a key research tool in the 6,3'-disubstituted flavone family, characterized by its partial agonist profile and unique receptor subtype selectivity, distinguishing it from classical benzodiazepines like diazepam and other flavone analogs [3].

The Critical Selection of 6-Bromo-3'-nitroflavone: Why Substitution with Unvalidated Flavonoid Analogs Compromises Receptor Subtype Selectivity and Functional Outcome


The 6,3'-disubstituted flavone scaffold exhibits profound structure-activity relationships where minor modifications drastically alter pharmacological profiles. 6-Bromo-3'-nitroflavone is not interchangeable with its close analogs due to quantifiable differences in binding affinity (e.g., IC50/Ki values) and functional selectivity for BZ-omega receptor subtypes [1]. For example, while 6-bromoflavone shows weak affinity (IC50 = 970 nM) and no selectivity, the introduction of the 3'-nitro group in 6-bromo-3'-nitroflavone results in a 31-fold increase in affinity for the BZ-omega1 subtype (IC50 = 31 nM) [2]. Furthermore, the compound's partial agonist profile, defined by a reduced maximal GABA potentiation (126-138%) compared to a full agonist like diazepam (166%), cannot be assumed for other flavone derivatives lacking specific electrophysiological characterization [3]. Such unchecked substitution risks introducing antagonists or compounds with undesired full agonism, compromising experimental validity and leading to erroneous conclusions about receptor function.

6-Bromo-3'-nitroflavone Quantitative Differentiation Evidence: Head-to-Head Binding and Functional Comparisons Against Key Analogs


BZ-omega1 Receptor Subtype Selectivity: 6-Bromo-3'-nitroflavone vs. Diazepam and 6-Bromoflavone

6-Bromo-3'-nitroflavone demonstrates quantifiable selectivity for the BZ-omega1 receptor subtype, unlike the non-selective benzodiazepine diazepam and the low-affinity analog 6-bromoflavone. In vitro binding assays show a clear differential affinity for rat cerebellar (omega1) versus spinal cord (omega2) membranes [1]. 6-Bromo-3'-nitroflavone is 3.9-fold more potent at omega1 sites, whereas diazepam shows no selectivity and 6-bromoflavone is essentially inactive.

GABA-A Receptor Benzodiazepine Binding Site Subtype Selectivity

Functional Partial Agonism Quantified by GABA Potentiation: 6-Bromo-3'-nitroflavone vs. Diazepam

6-Bromo-3'-nitroflavone acts as a partial agonist at the GABA-A receptor, a key functional differentiator from the full agonist diazepam. This is quantitatively evidenced by its reduced maximal potentiation of GABA-stimulated chloride influx in cerebral cortical membrane vesicles [1]. This functional profile translates directly to a significantly reduced side-effect liability in vivo.

GABA-A Receptor Functional Selectivity Partial Agonism

Anxiolytic Potency Comparison: 6-Bromo-3'-nitroflavone vs. 6-Bromoflavone in Rodent Models

6-Bromo-3'-nitroflavone demonstrates a 10-fold higher in vivo potency for eliciting anxiolytic-like effects compared to its close structural analog, 6-bromoflavone. This is a consistent finding across multiple behavioral models, reflecting the in vitro binding affinity differences and establishing a clear dosing advantage for research applications [1].

Behavioral Pharmacology Anxiolytic Activity In Vivo Potency

Binding Site Heterogeneity in Cerebral Cortex: Two Populations of Binding Sites

6-Bromo-3'-nitroflavone is distinct in its ability to resolve two discrete high-affinity binding populations in the cerebral cortex, a feature not reported for less selective benzodiazepine site ligands like diazepam. This heterogeneity suggests interaction with distinct receptor complexes or conformational states, providing a unique tool for advanced receptor pharmacology studies [1].

Binding Kinetics Receptor Pharmacology Brain Regional Distribution

Absence of Anterograde Amnesia: 6-Bromo-3'-nitroflavone vs. Diazepam

A critical differentiator for 6-Bromo-3'-nitroflavone is its lack of anterograde amnesic effects, a common and significant side effect of benzodiazepines like diazepam. This was quantitatively demonstrated in a one-trial inhibitory avoidance learning task, where 6-bromo-3'-nitroflavone failed to impair memory retention at anxiolytic doses [1].

Behavioral Pharmacology Cognitive Side Effects Anxiolytic Selectivity

Selective Brain Regional Distribution: Higher Affinity for Cerebellar and Cerebral Cortical BDZ-Rs

6-Bromo-3'-nitroflavone exhibits a preferential binding profile for specific brain regions, showing higher affinity for benzodiazepine receptors in the cerebellum and cerebral cortex compared to the striatum, hippocampus, or spinal cord [1]. This regional selectivity is a distinct pharmacological signature that differentiates it from classical benzodiazepines which typically bind with more uniform affinity across these regions.

Receptor Autoradiography Brain Region Selectivity Binding Distribution

Targeted Application Scenarios for 6-Bromo-3'-nitroflavone in Neuroscience and Pharmacology Research


Dissecting BZ-omega1 Receptor Contributions to Anxiolytic Pathways Without Confounding Myorelaxation or Amnesia

This scenario directly leverages the evidence from Section 3 (Evidence Items 1, 2, and 5). Researchers requiring a tool to selectively activate the BZ-omega1 receptor subtype in vivo should procure 6-bromo-3'-nitroflavone. Its 3.9-fold selectivity over omega2 subtypes [1], combined with a partial agonist functional profile (126-138% GABA potentiation vs. diazepam's 166%) [2], ensures that observed behavioral outcomes in rodent models are driven by specific receptor mechanisms rather than the non-selective actions of diazepam. Crucially, the absence of anterograde amnesia [2] and myorelaxant effects at anxiolytic doses (0.01-1 mg/kg) [2] provides a clean behavioral readout, making it the superior choice for studies on anxiety where motor or cognitive side effects would be critical confounds.

Investigating Benzodiazepine Receptor Heterogeneity and Binding Kinetics in Cortical Membranes

This application is supported by Evidence Item 4 from Section 3. For biochemists and pharmacologists studying the heterogeneity of central benzodiazepine receptors, 6-bromo-3'-nitroflavone is an essential reagent. Its unique ability to resolve two distinct binding populations in the cerebral cortex (Kis of 1.2 nM and 15.5 nM) [3] provides a molecular probe that is unmatched by diazepam or other standard benzodiazepines, which typically recognize a single homogenous site. Procurement of this compound enables advanced binding studies, including competitive displacement assays and autoradiography, to map the distribution and functional coupling of these receptor subpopulations, a line of inquiry critical to understanding the nuanced pharmacology of the GABA-A system.

Establishing a Selective, High-Potency Positive Control for Anxiolytic Screening Programs Focused on Partial Agonists

This scenario is derived from Evidence Items 1, 2, and 3 in Section 3. In drug discovery and pharmacological screening, the selection of appropriate positive controls is paramount. 6-Bromo-3'-nitroflavone serves as an ideal, well-characterized positive control for programs seeking novel anxiolytics with partial agonist profiles. Its high in vitro affinity (IC50 = 31 nM for omega1) [1], combined with a 10-fold higher in vivo potency over the analog 6-bromoflavone [1], provides a robust and replicable benchmark for efficacy. Its validated lack of sedation, amnesia, and myorelaxation [2] sets a high bar for functional selectivity, enabling researchers to efficiently benchmark new chemical entities against a compound with a proven, differentiated therapeutic window. This facilitates the early identification of candidates that may offer improved safety and tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3'-nitroflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.